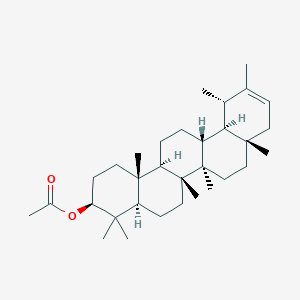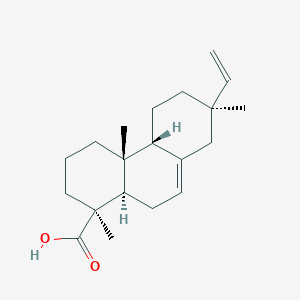
9beta-Pimara-7,15-dien-19-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9beta-pimara-7,15-dien-19-oic acid is a pimarane diterpenoid resulting from the oxidation of primary alcohol group of 9beta-pimara-7,15-dien-19-ol to the corresponding carboxylic acid. It is a pimarane diterpenoid and a monocarboxylic acid. It is a conjugate acid of a 9beta-pimara-7,15-dien-19-oate.
Aplicaciones Científicas De Investigación
1. Potential Anti-Diabetic and Anti-Diabetic Complications Properties
9beta-Pimara-7,15-dien-19-oic acid, found in the roots of Aralia continentalis, shows promise in treating diabetes and its complications. It exhibits inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) and rat lens aldose reductase (RLAR), both of which are significant in the context of diabetes (Jung et al., 2012).
2. Application in Photooxygenation Studies
The compound has been studied in photooxygenation reactions, demonstrating interesting chemical behavior under specific conditions. This research contributes to the understanding of its chemical properties and potential applications in synthesis and transformation studies (Cruz, Cerqueira, & Roque, 2003).
3. Biotransformation Using Microorganisms
The use of microorganisms like Aspergillus niger to transform 9beta-Pimara-7,15-dien-19-oic acid leads to the creation of novel derivatives. These derivatives are significant for exploring their potential in inhibiting vascular smooth muscle contraction, which is relevant in cardiovascular research (Severiano et al., 2013).
4. Potential in Treating Cardiovascular Disorders
Extracted from Viguiera arenaria, this compound has shown efficacy in inhibiting rat carotid rings contraction, suggesting a potential role in treating cardiovascular disorders (Ambrósio et al., 2002).
5. Inhibitory Effects on PTP1B and Potential Diabetes Treatment
Studies on diterpenes derived from Aralia continentalis indicate that compounds like 9beta-Pimara-7,15-dien-19-oic acid can inhibit PTP1B. This inhibition can potentially improve the insulin-dependent signaling pathway, offering a therapeutic approach for diabetes treatment (Jung et al., 2013).
6. Anti-Inflammatory Properties
This compound is identified as having significant anti-inflammatory activity, particularly in its ability to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are important in inflammatory responses (Lim et al., 2009).
7. Role in Biosynthesis of Rice Phytoalexin
9beta-Pimara-7,15-dien-19-oic acid participates in the biosynthesis of momilactone A, a rice diterpene phytoalexin. This involvement is critical for understanding plant defense mechanisms and developing agricultural strategies (Atawong, Hasegawa, & Kodama, 2002).
Propiedades
Nombre del producto |
9beta-Pimara-7,15-dien-19-oic acid |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(1S,4aR,4bR,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16-,18-,19-,20+/m1/s1 |
Clave InChI |
MXYATHGRPJZBNA-BDUQCRIQSA-N |
SMILES isomérico |
C[C@]1(CC[C@@H]2C(=CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)C1)C=C |
SMILES canónico |
CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




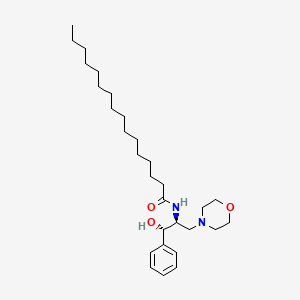
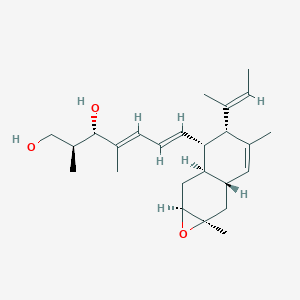
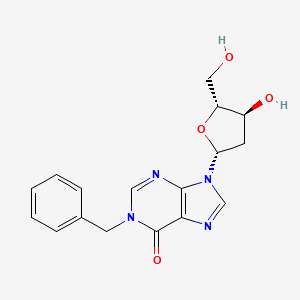
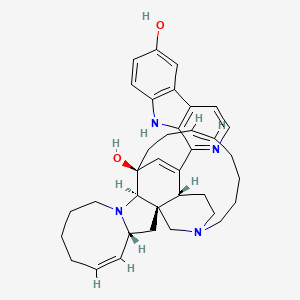
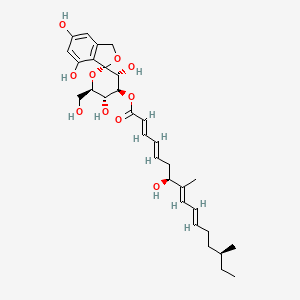
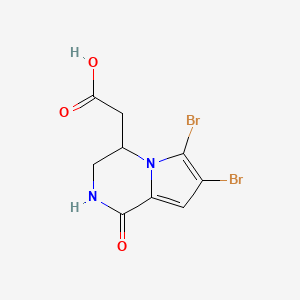
![(2S)-2-[[(2S)-2-[[(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1254614.png)
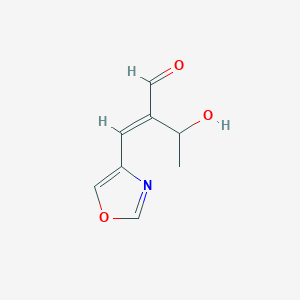
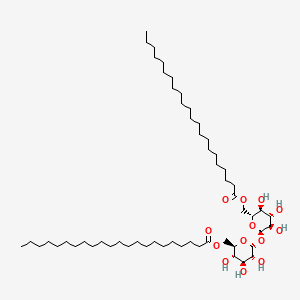
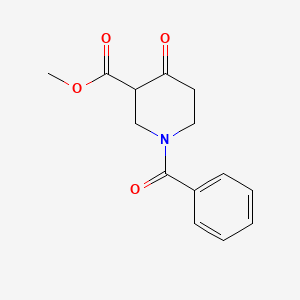

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254621.png)
